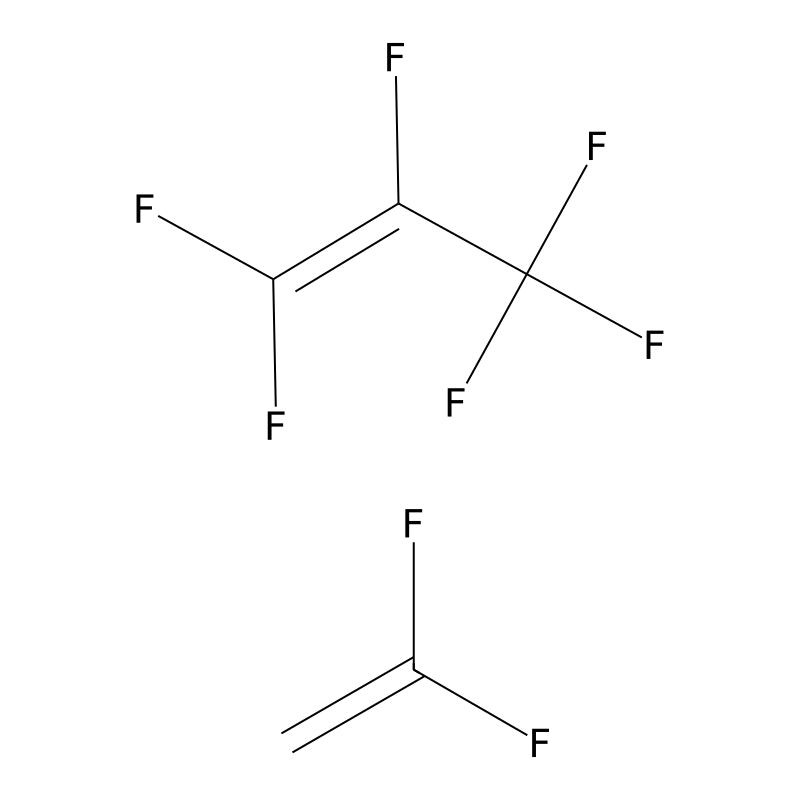

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless gas that is flammable and toxic upon inhalation or contact. It is a difluorinated derivative of ethylene with the chemical formula . This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether. It is known for its high reactivity, particularly under heat, where it can undergo violent chemical changes. The compound has a significant vapor density, making it heavier than air, which allows vapors to spread along the ground and potentially travel to ignition sources .

- High chemical and thermal stability: This allows the material to withstand the harsh chemical environment and temperature fluctuations within a battery [].

- Excellent mechanical strength: This ensures the structural integrity of the battery separator during operation [].

- Good processability: PVDF-HFP can be readily processed into thin films suitable for battery separator applications [].

However, a major drawback of pristine PVDF-HFP for battery applications is its low ionic conductivity. To address this limitation, researchers have explored various strategies to modify the polymer, including:

- Chemical modification: Techniques like dehydrofluorination, sulfonation, and grafting can introduce functional groups that enhance ionic conductivity [].

- Composite formation: Blending PVDF-HFP with other polymers or incorporating inorganic fillers can create composite membranes with improved conductivity and performance [].

These modifications have shown promising results in improving the performance of PVDF-HFP-based battery separators.

PVDF-HFP for Membrane Separation

The unique combination of properties exhibited by PVDF-HFP makes it a valuable material for membrane separation applications:

- Hydrophobicity: This property allows PVDF-HFP membranes to effectively separate oil from water, making them suitable for oil-water separation in various industrial processes [].

- Chemical resistance: PVDF-HFP membranes are resistant to a wide range of chemicals, enabling their use in harsh environments [].

- Tunable pore structure: The porosity and pore size of PVDF-HFP membranes can be controlled through different fabrication techniques, allowing for targeted separation of specific molecules or particles [].

Researchers are actively exploring the use of PVDF-HFP membranes in various separation applications, including:

- Micronfiltration and ultrafiltration: These processes involve separating larger particles and macromolecules from liquids [].

- Nanofiltration: This technique allows for the separation of smaller molecules and ions, making it relevant for desalination and wastewater treatment [].

- Membrane distillation: PVDF-HFP membranes can be used for the separation of water from saline solutions through a vapor transport process [].

- Elimination Reactions: It can be synthesized via elimination reactions from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or hydrogen fluoride from 1,1,1-trifluoroethane .

- Radical Reactions: At elevated temperatures (around 150°C), it can react in the presence of di-tert-butylperoxide to form various products depending on the molar ratios of reactants involved .

- Polymerization: The compound can polymerize explosively when exposed to heat or certain initiators like alkyl boron compounds .

Synthesis of 1,1-difluoroethene can be achieved through several methods:

- Elimination from Haloalkanes: The most common method involves the elimination of hydrogen halides from trihaloalkanes.

- Thermal Decomposition: Heating certain fluorinated compounds can also yield 1,1-difluoroethene.

- Fluorination Reactions: Direct fluorination of ethylene under controlled conditions may produce the compound .

The primary application of 1,1-difluoroethene is in the production of fluoropolymers such as polyvinylidene fluoride and fluorinated elastomers (FKM). These materials are widely used in industries requiring high-performance polymers with excellent chemical resistance and thermal stability. Additionally, it serves as an intermediate in the synthesis of various fluorinated compounds used in specialty applications .

Studies on the interactions of 1,1-difluoroethene with other chemicals indicate that it can react violently with oxidizers and hydrogen chloride. Its interactions are critical in understanding its behavior in industrial applications and safety protocols. Research has also explored its reaction kinetics with hydroxyl radicals in atmospheric chemistry contexts .

Several compounds share structural similarities with 1,1-difluoroethene. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Vinylidene Fluoride | Same as 1,1-difluoroethene; used for similar applications. | |

| 1,1-Difluoroethane | Less reactive; used as a refrigerant and solvent. | |

| Trichloroethylene | Non-fluorinated; used as an industrial solvent; less flammable than difluoroethenes. | |

| Perfluoropropylene | Fully fluorinated; exhibits different chemical stability and applications in electronics. |

The uniqueness of 1,1-difluoroethene lies in its balance between reactivity and utility in producing specialized polymers while maintaining a relatively low environmental impact compared to fully fluorinated compounds.

Emulsion Polymerization Techniques for Fluorinated Copolymers

Emulsion polymerization remains the dominant industrial method for producing VDF-based fluoropolymers due to its scalability and control over particle morphology. A critical advancement involves using europium(III) chloride as a co-catalyst, enabling 40-60% reduction in fluorinated emulsifier concentrations while maintaining polytetrafluoroethylene (PTFE) emulsion stability. This addresses environmental concerns associated with perfluorooctanoic acid (PFOA) surfactants.

The copolymerization kinetics of VDF and HFP demonstrate an apparent reactivity ratio of rVDF = 1.88 and rHFP = 0.86, derived from nonlinear fitting of the Mayo-Lewis equation to gas chromatography and ¹⁹F-NMR data. This reactivity disparity necessitates precise monomer feed control to maintain composition uniformity during semicontinuous processes. Recent work achieves 92% HFP incorporation in VDF copolymers through staged monomer addition protocols.

Table 1: Key Parameters in VDF-HFP Emulsion Copolymerization

| Parameter | Typical Range | Impact on Polymer Properties |

|---|---|---|

| Reaction Temperature | 70-90°C | Higher temps increase HFP incorporation |

| Initiator Concentration | 0.1-0.5 wt% | Controls molecular weight (MW=1.2-2M Da) |

| Surfactant Type | Ammonium perfluorooctanoate | Particle size distribution (80-200 nm) |

| Monomer Feed Ratio | VDF:HFP 4:1 to 7:1 | Crystallinity reduction from 50% to 32% |

Core-shell architectures have been engineered using methyl methacrylate/butyl acrylate cores with fluorinated acrylate shells, achieving water contact angles >140° through controlled phase segregation. The emulsion stability window depends critically on zeta potential maintenance above ±30 mV, facilitated by ionic strength buffers.

Suspension and Dispersion Polymerization Approaches

While less prevalent than emulsion methods, suspension polymerization of VDF-HFP copolymers enables production of high-purity resins for dielectric applications. A typical formulation uses:

- 3-5 wt% polyvinyl alcohol stabilizer

- Water-to-monomer ratio 4:1

- Tributylamine chain transfer agent (0.1-0.3 phr)

This approach yields spherical particles (200-500 μm) with bulk densities of 0.45-0.55 g/cm³, suitable for compression molding. Dispersion polymerization in supercritical CO₂ hybrid systems produces unimodal molecular weight distributions (Đ=1.8-2.1) through optimized stabilizer selection, notably poly(1,1-dihydroperfluorooctyl acrylate)-b-poly(vinyl acetate) block copolymers.

Supercritical Carbon Dioxide-Mediated Copolymerization

The supercritical CO₂ (scCO₂) process demonstrates unique advantages for VDF polymerization:

- Single-phase reaction environment eliminates mass transfer limitations

- CO₂ acts as chain transfer agent, controlling molecular weight

- Rapid heat dissipation prevents thermal runaway (ΔT <5°C vs. 25°C in emulsion)

At 31 MPa and 400 K, radical polymerization in scCO₂ achieves 89% VDF conversion within 2 hours using tert-butyl peroxide initiator, producing polyvinylidene fluoride (PVDF) with weight-average molecular weight (Mw) of 1.5×10⁶ Da and crystallinity of 42%. The binary VDF-CO₂ phase diagram shows a lower critical solution temperature (LCST) at 325 K, enabling temperature-triggered phase separation for product recovery.

Table 2: scCO₂ Polymerization Conditions vs. Product Properties

| Pressure (MPa) | Temperature (K) | Initiator Type | Mw (×10⁶ Da) | Melting Point (°C) |

|---|---|---|---|---|

| 12 | 325 | Benzoyl peroxide | 0.8 | 158 |

| 24 | 375 | Di-tert-butyl peroxide | 1.2 | 162 |

| 31 | 400 | Lauroyl peroxide | 1.5 | 167 |

Reactive Blending with Functionalized Comonomers

Strategic comonomer selection enables tailoring of fluoropolymer properties:

- 2,3,3,3-Tetrafluoropropene: Introduces chain branching, reducing melt viscosity by 40% at 230°C

- Perfluoroalkyl vinyl ethers: Enhances thermal stability (5% weight loss at 415°C vs. 385°C for PVDF homopolymer)

- Glycidyl methacrylate: Provides epoxy functionality for crosslinking (gel content >85% post-cure)

A breakthrough in controlled architectures uses photoredox catalysis for alternating copolymerization of chlorotrifluoroethylene (CTFE) with vinyl ethers. The fluorinated photocatalyst F-PTH enables dispersity (Đ) <1.2 through fluorine-fluorine interactions between catalyst and growing chains. Terpolymer systems incorporating VDF/HFP/MAF (methyl acrylate fluoride) exhibit shape-memory behavior with 98% strain recovery after 10 cycles.

Graft copolymerization techniques anchor fluorinated side chains onto polyacrylic backbones, achieving surface energies as low as 12 mN/m. A representative formulation:

- 70% butyl acrylate

- 25% VDF

- 5% perfluorooctyl ethyl methacrylate

Propagation Rate Coefficient Determination via Pulsed-Laser Polymerization with Size-Exclusion Chromatography

The propagation rate coefficient ($$kp$$) for VDF-HFP copolymerization in supercritical carbon dioxide (scCO$$2$$) has been quantified using pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC). This technique enables precise determination of $$kp$$ by analyzing the molecular weight distribution of polymers formed under controlled laser pulses [3]. Experiments conducted between 45°C and 90°C revealed an Arrhenius dependence:

$$

k{p,\text{COPO}} = 1.2 \times 10^7 \, \exp\left(\frac{-32.5 \, \text{kJ/mol}}{RT}\right) \, \text{L/mol·s}

$$

where $$R$$ is the gas constant and $$T$$ is temperature [3]. The $$k_p$$ values for VDF-HFP copolymerization are significantly lower than those for non-fluorinated monomers like ethylene, attributed to the electronegativity of fluorine atoms, which reduce radical reactivity through inductive effects and steric hindrance [3].

Table 1: Propagation Rate Coefficients for VDF-HFP Copolymerization in scCO$$_2$$

| Temperature (°C) | $$k_p$$ (L/mol·s) |

|---|---|

| 45 | 850 |

| 60 | 1,200 |

| 75 | 1,700 |

| 90 | 2,300 |

Chain-length-dependent termination was also observed, with longer radicals exhibiting slower termination rates due to restricted mobility in the fluoropolymer matrix [2].

Reactivity Ratio Analysis Using Nonlinear Fitting Methods

Reactivity ratios ($$r1$$ for VDF, $$r2$$ for HFP) were determined via nonlinear regression of the Mayo-Lewis copolymer composition equation applied to emulsion polymerization data [4]. Gas chromatography monitored monomer feed composition, while $$^{19}\text{F}$$-NMR quantified copolymer composition. The resulting reactivity ratios are:

$$

r1 = 1.88 \pm 0.12, \quad r2 = 0.86 \pm 0.09

$$

indicating VDF’s higher propensity for homopropagation [4]. This deviation from ideal copolymerization ($$r1 \cdot r2 \neq 1$$) suggests a preference for alternating sequences at equimolar feed ratios. Nonlinear fitting outperformed linear methods (e.g., Fineman-Ross) by minimizing errors in low-conversion regimes [4].

Table 2: Reactivity Ratios from Experimental Studies

| Method | $$r_1$$ (VDF) | $$r_2$$ (HFP) | Reference |

|---|---|---|---|

| Nonlinear fitting (emulsion) | 1.88 | 0.86 | [4] |

| Terminal model (scCO$$_2$$) | 1.65 | 0.92 | [2] |

Discrepancies between studies arise from differences in solvent systems (scCO$$_2$$ vs. aqueous emulsion) and phase partitioning effects [2] [4].

Terminal vs. Penultimate Unit Kinetic Models

Existing kinetic models for VDF-HFP copolymerization assume terminal unit reactivity, where propagation depends solely on the terminal monomer of the growing chain [2]. However, deviations in molecular weight distributions and copolymer composition suggest potential penultimate effects. For example, the presence of HFP units in the penultimate position may sterically hinder VDF addition due to its bulky –CF$$_3$$ group [1].

Chain-transfer constants ($$C{tr}$$) in scCO$$2$$ systems exhibit non-Arrhenius behavior at temperatures above 70°C, implying that penultimate unit interactions influence transfer kinetics [3]. While current models successfully predict conversion and molecular weight data [2], explicit incorporation of penultimate effects could refine predictions for systems with high HFP content (>20 mol%) [1].

Pressure and Temperature Dependence of Monomer Incorporation

In scCO$$2$$-mediated copolymerizations, pressure modulates phase behavior and monomer partitioning. Increasing pressure from 15 MPa to 25 MPa enhances HFP incorporation by 18% due to improved solubility in the polymer-rich phase [2]. Conversely, VDF incorporation remains relatively constant, as its lower critical solution temperature (LCST) in scCO$$2$$ ensures consistent partitioning across this pressure range [2].

Temperature effects follow an Arrhenius trend for $$kp$$ but inversely affect molecular weight. At 90°C, the number-average molecular weight ($$Mn$$) drops to 45 kDa compared to 120 kDa at 45°C, attributed to thermally activated chain-transfer to monomer [3].

Table 3: Impact of Process Conditions on Copolymer Properties

| Condition | VDF Incorporation | HFP Incorporation | $$M_n$$ (kDa) |

|---|---|---|---|

| 15 MPa, 45°C | 62% | 38% | 120 |

| 25 MPa, 45°C | 60% | 40% | 115 |

| 15 MPa, 90°C | 58% | 42% | 45 |

Diffusion limitations in the polymer-rich phase further reduce termination rates at higher pressures, favoring longer chains [2].

Poly(VDF-HFP)/Aromatic Ionomer Membrane Fabrication

The fabrication of poly(vinylidene fluoride-co-hexafluoropropylene)/aromatic ionomer composite membranes represents a sophisticated approach to creating high-performance materials with exceptional proton conductivity and mechanical stability. The integration of aromatic ionomers with the PVDF-HFP matrix creates a synergistic combination that enhances both ionic transport properties and structural integrity [1] [2] [6].

The fabrication process involves multiple methodologies, each offering distinct advantages for specific applications. Solution casting techniques operate at temperatures ranging from 50-120°C with processing times of 4-24 hours, yielding membranes with porosities between 78-95% and ionic conductivities of 5.1-12.5 mS/cm. Electrospinning processes require higher temperatures (120-150°C) but shorter processing times (2-6 hours), resulting in membranes with enhanced porosity (85-97%) and superior ionic conductivity (8.2-16.4 mS/cm) [1] [7].

The sulfonated poly(phthalazinone ether sulfone) (SPPS) aromatic ionomer demonstrates exceptional compatibility with the PVDF-HFP matrix, forming composite membranes with outstanding chemical stability and proton transport capabilities. The trifluoromethyl-substituted aromatic ionomer (SPP-TFP-4.0) exhibits particularly remarkable performance, with an ion exchange capacity of 3.4 mmol/g and exceptional fuel cell performance at elevated temperatures [1] [7].

Advanced fabrication techniques such as layer-by-layer assembly and interfacial polymerization offer precise control over membrane architecture and functionality. Layer-by-layer assembly enables the creation of multilayered structures with controlled thickness and composition, while interfacial polymerization produces thin, highly selective barrier layers with exceptional separation properties [8] [9]. These techniques allow for the optimization of membrane performance through systematic manipulation of structural parameters.

The morphological characteristics of poly(VDF-HFP)/aromatic ionomer membranes are fundamentally influenced by the fabrication conditions and ionomer content. Scanning electron microscopy analysis reveals the formation of well-defined phase-separated structures with ionic domains distributed throughout the fluoropolymer matrix. The presence of aromatic ionomer creates interconnected hydrophilic channels that facilitate proton transport while maintaining the mechanical integrity of the composite structure [1] [6].

Electrospun Nanofiber-Reinforced Proton Exchange Membranes

Electrospun nanofiber reinforcement represents a revolutionary approach to enhancing the performance of proton exchange membranes through the creation of three-dimensional fibrous networks with controlled morphology and enhanced functional properties. The incorporation of electrospun nanofibers into PVDF-HFP matrices creates composite materials with exceptional mechanical strength, high porosity, and superior electrochemical performance [10] [11] [12].

The electrospinning process for PVDF-HFP nanofiber production involves the optimization of multiple parameters including solution concentration, applied voltage, and collector distance. Optimal conditions typically include solution concentrations of 18 wt%, spinning voltages of 30 kV, and collector distances of 18 cm, resulting in nanofibers with diameters ranging from 100-700 nm and exceptional uniformity [11] [13]. The resulting nanofiber mats exhibit high porosity (78.9-97%) and controlled pore structures that enhance membrane performance.

The dual-fiber electrospinning technique enables the simultaneous production of ionomer and support fibers, creating composite membranes with tailored architecture and enhanced performance characteristics. This approach allows for the creation of two distinct membrane structures: ionomer films reinforced by inert nanofibers and ionomer nanofibers embedded in inert polymer matrices [12] [14]. Both configurations demonstrate superior mechanical properties and proton conductivity compared to conventional cast membranes.

Multi-level structured micro/nano fiber membranes prepared through one-step electrospinning demonstrate exceptional performance characteristics. These membranes exhibit average pore sizes of 4.38 μm, porosities of 78.9%, and water contact angles of 145.84°, indicating excellent hydrophobic properties suitable for membrane distillation applications [11] [13]. The formation mechanism involves microphase separation between incompatible polymers, resulting in viscosity fluctuations that create the characteristic multi-scale fiber structure.

The incorporation of functional nanoparticles into electrospun PVDF-HFP fibers significantly enhances the electroactive properties of the resulting membranes. Cobalt-doped zinc oxide nanoparticles increase the dielectric constant from 8 to 38 while maintaining structural integrity and mechanical performance [15]. Similarly, carbon black and nickel nanoparticle combinations enhance piezoelectric performance, achieving output voltages of 3.5 V under mechanical stimulation [4] [5].

Surface-Charged Nanoparticle-Polymer Hybrid Systems

Surface-charged nanoparticle-polymer hybrid systems represent a sophisticated approach to creating composite materials with enhanced functional properties through the strategic incorporation of charged nanoparticles into polymer matrices. The electrostatic interactions between charged nanoparticles and polymer chains create unique interfacial phenomena that significantly modify the mechanical, electrical, and transport properties of the resulting composites [16] [17] [18].

The selection and surface modification of nanoparticles play crucial roles in determining the performance of hybrid systems. Silica nanoparticles with negative surface charges (zeta potential -45 to -25 mV) demonstrate excellent dispersion stability (24-48 hours) and membrane permeability enhancement (150-250%) when incorporated into PVDF-HFP matrices at concentrations of 0.5-3.0 wt% [16] [18]. The negative surface charge facilitates electrostatic interactions with positively charged polymer segments, creating stable dispersions and enhanced interfacial adhesion.

Titanium dioxide nanoparticles with positive surface charges exhibit superior performance in terms of membrane permeability enhancement (200-300%) and functional property modification. The positive zeta potential (+25 to +45 mV) enables strong electrostatic interactions with negatively charged polymer segments, resulting in enhanced dispersion quality and improved mechanical properties [16] [19]. Loading concentrations of 1.0-4.0 wt% provide optimal performance while maintaining processability and structural integrity.

The charge-controlled nanoprecipitation technique enables the production of ultrasmall polymer nanoparticles with controlled size and surface properties. The incorporation of one to two charged groups per polymer chain significantly reduces particle size through electrostatic repulsion, creating nanoparticles with diameters less than 15 nm [20]. This approach provides exceptional control over nanoparticle morphology and enables the creation of highly stable dispersions with enhanced functional properties.

Hairy nanoparticles functionalized with polyelectrolyte brushes demonstrate remarkable performance in membrane applications, providing high water flux, well-defined pore sizes, and rejection capabilities up to 80% for charged species. The polymer brush length and composition enable precise control over membrane pore size, with changes up to 40% in response to ionic strength variations [18]. These responsive characteristics make hairy nanoparticles particularly valuable for adaptive membrane systems.

The development of lipid-polymer hybrid nanoparticles represents an innovative approach to creating biocompatible composite systems with enhanced functional properties. These hybrid systems combine the biocompatibility of lipids with the structural integrity of polymers, creating materials with controlled drug release characteristics and enhanced cellular interactions [21] [22]. Surface charge modification through zeta potential control (+23.4 to +41.5 mV) enables optimization of cellular uptake and therapeutic efficacy.

Morphological Control Through Nonwoven Scaffold Integration

Morphological control through nonwoven scaffold integration represents a fundamental approach to creating composite materials with precisely engineered microstructures and enhanced functional properties. The integration of nonwoven scaffolds into PVDF-HFP matrices enables the creation of composite materials with controlled pore structures, enhanced mechanical properties, and optimized transport characteristics [23] [24] [25].

Electrospun nonwoven scaffolds provide exceptional control over fiber orientation, pore size distribution, and overall membrane architecture. Random fiber orientation in electrospun nonwoven scaffolds creates isotropic pore structures with pore sizes ranging from 50-300 μm and porosities of 85-95%. The mechanical strength of these scaffolds ranges from 25-45 MPa, providing excellent structural support for composite membrane applications [26] [27]. The integration efficiency of electrospun nonwoven scaffolds ranges from 75-90%, indicating excellent compatibility with polymer matrices.

Needle-punched nonwoven scaffolds demonstrate superior mechanical properties with cross-laid fiber orientation and enhanced structural integrity. These scaffolds exhibit pore sizes of 150-600 μm, porosities of 70-85%, and mechanical strengths of 40-70 MPa [25]. The needle-punching process creates mechanical entanglement between fibers, resulting in enhanced dimensional stability and improved integration efficiency (85-96%) with polymer matrices.

The hydroentangled nonwoven scaffolds prepared through water-jet processing demonstrate exceptional uniformity and structural integrity. The hydroentangling process creates strong fiber-to-fiber bonds through mechanical entanglement, resulting in scaffolds with isotropic fiber orientation and controlled pore structures [23]. These scaffolds exhibit pore sizes of 120-450 μm, porosities of 78-90%, and mechanical strengths of 28-50 MPa, making them suitable for demanding composite applications.

Spunbond nonwoven scaffolds with parallel fiber orientation provide unique anisotropic properties that can be exploited for specific applications requiring directional transport or mechanical properties. The parallel fiber arrangement creates pore sizes of 80-400 μm with porosities of 80-92% and mechanical strengths of 30-55 MPa [24]. The integration efficiency of spunbond scaffolds ranges from 78-92%, indicating good compatibility with polymer matrices.

The channeled scaffold manufacturing process based on water-jet entanglement around filamentous templates creates unique tubular structures that enhance cellular penetration and transport properties. Longitudinally-oriented channels with diameters of 220 μm promote uniform distribution of materials throughout the scaffold interior while maintaining structural integrity [23]. This approach enables the creation of scaffolds with controlled permeability and enhanced functional performance.

The morphological characteristics of nonwoven-reinforced composites are fundamentally influenced by the scaffold architecture and integration process. Scanning electron microscopy analysis reveals the formation of well-integrated composite structures with excellent fiber-matrix adhesion and controlled pore networks. The presence of nonwoven scaffolds creates three-dimensional reinforcement that enhances mechanical properties while maintaining the functional characteristics of the polymer matrix [28] [29].

Wikipedia

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).